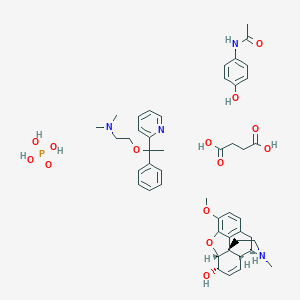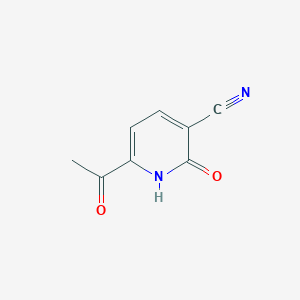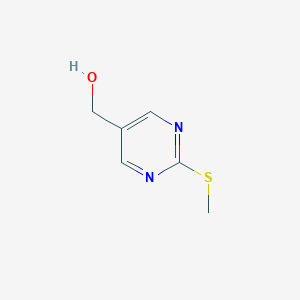
Mersyndol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mersyndol is a medication that is commonly used to treat pain and fever. It is a combination drug that contains three active ingredients: codeine phosphate, paracetamol, and doxylamine succinate. Mersyndol is widely used in many countries around the world and is available in different forms, including tablets and capsules.
Mécanisme D'action
The mechanism of action of Mersyndol is complex and involves the interaction of its three active ingredients. Codeine phosphate works by binding to opioid receptors in the brain and spinal cord, which results in the inhibition of pain signals. Paracetamol works by inhibiting the production of prostaglandins, which are chemicals that cause pain and fever. Doxylamine succinate works by blocking histamine receptors in the brain, which results in sedation and the reduction of cough reflex.
Biochemical and Physiological Effects:
Mersyndol has several biochemical and physiological effects on the body. Codeine phosphate can cause respiratory depression, constipation, and addiction. Paracetamol can cause liver damage if taken in large doses. Doxylamine succinate can cause drowsiness, dry mouth, and blurred vision. The combination of these three active ingredients can also result in drug interactions and adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
Mersyndol has several advantages and limitations for lab experiments. Its combination of active ingredients makes it useful for studying the interaction of different drugs. However, its potential for drug interactions and adverse effects makes it difficult to use in certain types of experiments. Additionally, the sedative effects of Mersyndol can make it difficult to study the effects of pain and fever on behavior.
Orientations Futures
There are several future directions for the study of Mersyndol. One area of research is the development of new formulations of Mersyndol that have fewer side effects and drug interactions. Another area of research is the study of the long-term effects of Mersyndol on the body, particularly with regard to addiction and liver damage. Additionally, the potential use of Mersyndol in the treatment of other conditions, such as anxiety and depression, is an area of interest for future research.
Conclusion:
Mersyndol is a combination drug that is widely used for its analgesic, antipyretic, and sedative effects. Its three active ingredients work together to provide pain relief, reduce fever, and induce sleep. However, the use of Mersyndol can also result in drug interactions and adverse effects. Future research on Mersyndol will focus on developing new formulations with fewer side effects, studying the long-term effects of the drug, and exploring its potential use in the treatment of other conditions.
Méthodes De Synthèse
The synthesis of Mersyndol involves the combination of three active ingredients: codeine phosphate, paracetamol, and doxylamine succinate. Codeine phosphate is synthesized from morphine, which is extracted from opium poppy. Paracetamol is synthesized from phenol and acetic anhydride, while doxylamine succinate is synthesized from succinic anhydride and doxylamine hydrochloride. The three active ingredients are then combined in a specific ratio to form Mersyndol.
Applications De Recherche Scientifique
Mersyndol has been extensively studied in scientific research for its analgesic and antipyretic properties. It has been shown to be effective in relieving pain and reducing fever in both humans and animals. Mersyndol has also been studied for its sedative effects and has been found to be useful in treating insomnia. Additionally, Mersyndol has been studied for its potential to treat coughs and other respiratory conditions.
Propriétés
Numéro CAS |
100216-57-7 |
|---|---|
Nom du produit |
Mersyndol |
Formule moléculaire |
C47H61N4O14P |
Poids moléculaire |
937 g/mol |
Nom IUPAC |
(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;butanedioic acid;N,N-dimethyl-2-(1-phenyl-1-pyridin-2-ylethoxy)ethanamine;N-(4-hydroxyphenyl)acetamide;phosphoric acid |
InChI |
InChI=1S/C18H21NO3.C17H22N2O.C8H9NO2.C4H6O4.H3O4P/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;1-17(20-14-13-19(2)3,15-9-5-4-6-10-15)16-11-7-8-12-18-16;1-6(10)9-7-2-4-8(11)5-3-7;5-3(6)1-2-4(7)8;1-5(2,3)4/h3-6,11-13,17,20H,7-9H2,1-2H3;4-12H,13-14H2,1-3H3;2-5,11H,1H3,(H,9,10);1-2H2,(H,5,6)(H,7,8);(H3,1,2,3,4)/t11-,12+,13-,17-,18-;;;;/m0..../s1 |
Clé InChI |
UIEXGALYZIJPJA-IDOSJLLWSA-N |
SMILES isomérique |
CC(=O)NC1=CC=C(C=C1)O.CC(C1=CC=CC=C1)(C2=CC=CC=N2)OCCN(C)C.CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O.C(CC(=O)O)C(=O)O.OP(=O)(O)O |
SMILES |
CC(=O)NC1=CC=C(C=C1)O.CC(C1=CC=CC=C1)(C2=CC=CC=N2)OCCN(C)C.CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.C(CC(=O)O)C(=O)O.OP(=O)(O)O |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)O.CC(C1=CC=CC=C1)(C2=CC=CC=N2)OCCN(C)C.CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.C(CC(=O)O)C(=O)O.OP(=O)(O)O |
Synonymes |
mersyndol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















